Methyl 4-bromo-3-(bromomethyl)benzoate
Overview
Description
Methyl 4-bromo-3-(bromomethyl)benzoate: is an organic compound with the molecular formula C9H8Br2O2. It is an ester derivative of a bromoalkylated benzoic acid. This compound is used in various chemical syntheses and has applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification and Bromination: The compound can be synthesized by first esterifying 4-methylbenzoic acid to form methyl 4-methylbenzoate.
Direct Bromination: Another method involves the direct bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Industrial Production Methods: The industrial production of methyl 4-bromo-3-(bromomethyl)benzoate typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reagent addition .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 4-bromo-3-(bromomethyl)benzoate undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form methyl 4-methylbenzoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: It can also undergo oxidation to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of methyl 4-methylbenzoate.
Oxidation: Formation of 4-bromo-3-(bromomethyl)benzoic acid.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 4-bromo-3-(bromomethyl)benzoate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound is used in bioconjugation reactions to attach biomolecules to various substrates, aiding in the study of biological processes.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential anti-HIV agents and other therapeutic compounds.
Industry:
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive, making it a useful intermediate in various chemical reactions. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Methyl 4-bromobenzoate: Similar in structure but lacks the additional bromomethyl group, making it less reactive in certain substitution reactions.
Methyl 4-methylbenzoate: Lacks the bromine atoms, making it less versatile in synthetic applications.
Methyl 4-(hydroxymethyl)benzoate: Contains a hydroxymethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness: Methyl 4-bromo-3-(bromomethyl)benzoate is unique due to the presence of both bromine atoms, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
methyl 4-bromo-3-(bromomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJDNFSKEWOMIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466667 | |
Record name | Methyl 4-bromo-3-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142031-67-2 | |
Record name | Methyl 4-bromo-3-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Bromo-3-(bromomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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